Fosfato ácido de bencilo

Descripción general

Descripción

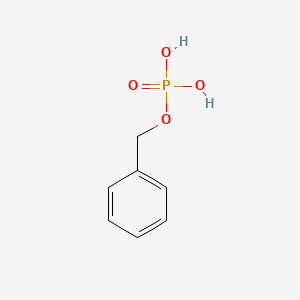

Benzyl dihydrogen phosphate is a chemical compound with the molecular formula C7H9O4P . It has been used in various chemical reactions .

Synthesis Analysis

The synthesis of Benzyl dihydrogen phosphate can be achieved through various methods. One such method involves the use of KI/K2CO3 as a catalytic system and PEG-400 as a solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products .Molecular Structure Analysis

The molecular structure of Benzyl dihydrogen phosphate contains a total of 21 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 phosphate .Aplicaciones Científicas De Investigación

Mejora de la Fitorremediación

El fosfato ácido de bencilo ha sido estudiado por su papel en la mejora de la fitorremediación, particularmente en la absorción y translocación de metales pesados como el cadmio (Cd) en las plantas. La aplicación foliar de compuestos fosfóricos relacionados ha demostrado aumentar la concentración y la acumulación total de Cd en las hojas, lo que sugiere un potencial para aplicaciones similares con this compound .

Mejora de la Eficiencia de los Fertilizantes

La investigación indica que ciertos compuestos fosfóricos pueden activarse para mejorar su eficiencia como fertilizantes. Por ejemplo, la activación del fosfato ácido de potasio mediante tratamiento de plasma a baja temperatura dio como resultado una solución que estimuló el crecimiento de las plantas agrícolas . Esto sugiere que métodos de activación similares podrían aplicarse al this compound para mejorar su eficacia como estimulante del crecimiento vegetal.

Inmovilización de Contaminantes del Suelo

La capacidad de los compuestos fosfóricos para formar complejos insolubles con los contaminantes del suelo está bien documentada. El this compound podría utilizarse potencialmente para inmovilizar contaminantes como el Cd en el suelo, reduciendo su biodisponibilidad y el riesgo de entrar en la cadena alimentaria .

Estimulación del Crecimiento de Plantas Agrícolas

Se ha demostrado que las soluciones de fosfato activadas aumentan significativamente la tasa de germinación y la longitud de la raíz de las semillas en comparación con las soluciones de control . El this compound podría explorarse por su potencial para estimular el crecimiento vegetal de manera similar.

Respuesta al Estrés en las Plantas

Los compuestos fosfóricos se han asociado con un crecimiento mejorado y un pigmento fotosintético mejorado en las plantas en condiciones ambientales adversas . El this compound podría investigarse por su eficacia en la mejora de las respuestas al estrés de las plantas.

Ingeniería Química Industrial

El desarrollo de tecnologías de ingeniería química sostenibles a menudo implica el uso de compuestos fosfóricos. El this compound podría utilizarse en dichas tecnologías para mejorar las interacciones entre la tecnología, las plantas y el suelo en la agricultura .

Mitigación de la Contaminación Ambiental

En el contexto de la contaminación ambiental, los compuestos fosfóricos pueden desempeñar un papel en la mitigación de los efectos de los contaminantes. El this compound podría aplicarse para reducir la movilidad y la toxicidad de los contaminantes en el medio ambiente .

Mecanismo De Acción

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other phosphate derivatives .

Biochemical Pathways

Benzyl dihydrogen phosphate may be involved in various biochemical pathways due to its phosphate group. Phosphates play significant roles in nature and they pervade the living world .

Análisis Bioquímico

Biochemical Properties

Benzyl dihydrogen phosphate plays a significant role in biochemical reactions, particularly those involving phosphorylation processes. It interacts with enzymes such as kinases and phosphatases, which are crucial for the transfer of phosphate groups to and from molecules. These interactions are essential for regulating various cellular processes, including energy transfer, signal transduction, and metabolic pathways. Benzyl dihydrogen phosphate can act as a substrate or inhibitor for these enzymes, depending on the specific biochemical context .

Cellular Effects

Benzyl dihydrogen phosphate influences various cellular processes by modulating enzyme activity and altering phosphorylation states. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by interacting with kinases, benzyl dihydrogen phosphate can alter the phosphorylation status of proteins involved in signal transduction, leading to changes in cellular responses. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, benzyl dihydrogen phosphate exerts its effects through binding interactions with enzymes and other biomolecules. It can act as a competitive inhibitor for certain kinases, preventing the phosphorylation of target proteins. This inhibition can lead to changes in cellular signaling pathways and metabolic processes. Furthermore, benzyl dihydrogen phosphate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl dihydrogen phosphate can change over time due to its stability and degradation. Studies have shown that benzyl dihydrogen phosphate is relatively stable under physiological conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular functions. Long-term studies have observed that prolonged exposure to benzyl dihydrogen phosphate can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of benzyl dihydrogen phosphate vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions by acting as a substrate for kinases and phosphatases. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which benzyl dihydrogen phosphate can cause adverse effects, such as cellular toxicity and metabolic imbalances .

Metabolic Pathways

Benzyl dihydrogen phosphate is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which are responsible for the transfer of phosphate groups. These interactions can affect metabolic flux and the levels of various metabolites. Benzyl dihydrogen phosphate can also influence the synthesis and degradation of other phosphate-containing compounds, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, benzyl dihydrogen phosphate is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. Benzyl dihydrogen phosphate can accumulate in certain tissues, depending on the expression levels of these transporters and binding proteins. This accumulation can influence its localization and effectiveness in biochemical reactions .

Subcellular Localization

Benzyl dihydrogen phosphate is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to organelles such as the mitochondria and the endoplasmic reticulum through specific targeting signals and post-translational modifications. These localizations are crucial for its role in regulating cellular processes and metabolic pathways. The subcellular localization of benzyl dihydrogen phosphate can also affect its stability and interactions with other biomolecules .

Propiedades

IUPAC Name |

benzyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFJQDNGSQJFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873131 | |

| Record name | Benzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1623-07-0 | |

| Record name | Benzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

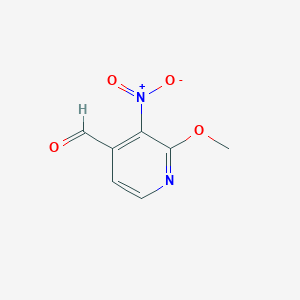

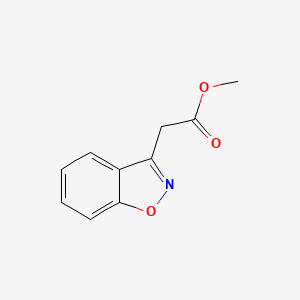

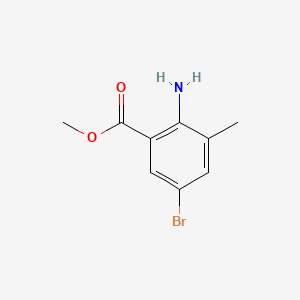

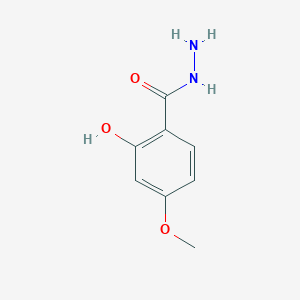

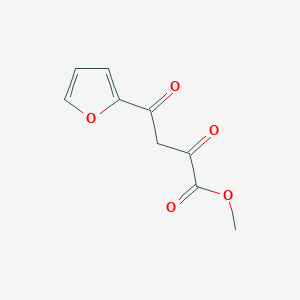

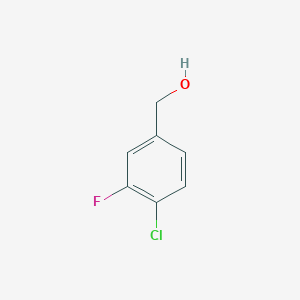

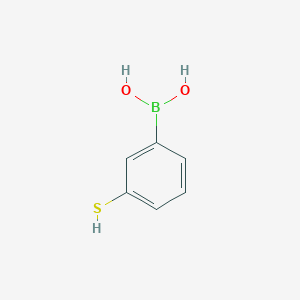

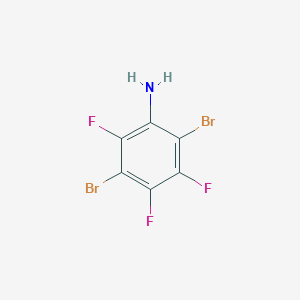

Feasible Synthetic Routes

Q & A

Q1: The study identifies O-(2-hydroxy)benzyl dihydrogen phosphate as a key metabolite of Salithion® in rats. Can you elaborate on the significance of identifying this specific metabolite in the context of understanding Salithion® metabolism?

A1: Identifying O-(2-hydroxy)benzyl dihydrogen phosphate as a metabolite provides valuable insights into the metabolic pathways of Salithion® within living organisms. [] This discovery suggests that Salithion® likely undergoes enzymatic cleavage of its benzodioxaphosphorin ring structure and subsequent oxidation, leading to the formation of this phosphate-containing compound. Further investigation into the enzymes involved in these metabolic transformations could shed light on the detoxification mechanisms of Salithion® and its potential impact on exposed organisms. Understanding the metabolic fate of pesticides like Salithion® is crucial for assessing their environmental persistence, potential for bioaccumulation, and ultimately, their safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.